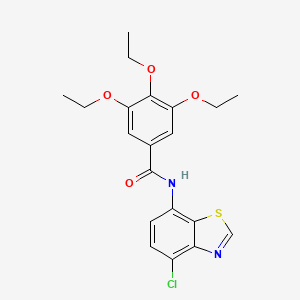![molecular formula C26H29ClN4O B2603416 N-(4-butylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1203208-80-3](/img/structure/B2603416.png)
N-(4-butylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide, commonly known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, acid, and capsaicin, the compound responsible for the spicy taste of chili peppers. TRPV1 is expressed in sensory neurons and plays a critical role in pain sensation and inflammation. BCTC has been extensively studied as a tool to investigate the physiological and pathological functions of TRPV1.
Aplicaciones Científicas De Investigación
Structural and Electronic Properties
N-(4-butylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide has been studied for its structural and electronic properties. Crystal structures of similar anticonvulsant compounds were analyzed through single crystal X-ray diffraction data, revealing insights about the orientation and delocalization of the piperidine nitrogen and the phenyl ring. These structural insights were further quantified through ab initio molecular-orbital calculations, highlighting the compound's potential in various scientific applications (Georges, Vercauteren, Evrard, & Durant, 1989).
Potential in Anticonvulsant Applications
The compound's relevance in anticonvulsant applications is further supported by its structural analogies with other known anticonvulsant drugs. Studies focusing on the structural and electronic properties of these compounds have provided a foundation for understanding their potential therapeutic applications (Georges, Vercauteren, Evrard, & Durant, 1989).
Anti-Angiogenic and DNA Cleavage Activities
Additionally, research on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives revealed significant anti-angiogenic and DNA cleavage activities. These activities were demonstrated using the chick chorioallantoic membrane (CAM) model and DNA binding/cleavage assays, indicating the potential of related compounds in anticancer therapies (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Propiedades
IUPAC Name |
N-(4-butylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O/c1-2-3-5-19-7-13-23(14-8-19)28-26(32)21-6-4-17-31(18-21)25-16-15-24(29-30-25)20-9-11-22(27)12-10-20/h7-16,21H,2-6,17-18H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARWGPJLQATHRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate](/img/structure/B2603333.png)




![(4-chlorophenyl){4-[4-(dimethylamino)phenyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone](/img/structure/B2603341.png)
![4-(pentyloxy)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2603342.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(isopropylamino)propan-2-ol hydrochloride](/img/structure/B2603343.png)



![2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopropylacetamide](/img/structure/B2603353.png)

![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2603356.png)